molecular formula C8H18N2O3 B8639750 tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate

tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate

Cat. No.: B8639750
M. Wt: 190.24 g/mol
InChI Key: SQGVTSILTDRAAI-UHFFFAOYSA-N
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Description

tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an aminooxy group, a methyl group, and a tert-butyl ester group. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-aminoethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as mixing, reaction, separation, and purification.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: Nucleophilic substitution reactions can replace the aminooxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitroso derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted carbamates and esters.

Scientific Research Applications

tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The compound can also interact with cellular pathways, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminooxy-ethyl)-methyl-carbamic acid ethyl ester
  • (2-Aminooxy-ethyl)-methyl-carbamic acid isopropyl ester
  • (2-Aminooxy-ethyl)-methyl-carbamic acid benzyl ester

Uniqueness

tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

tert-butyl N-(2-aminooxyethyl)-N-methylcarbamate

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(4)5-6-12-9/h5-6,9H2,1-4H3

InChI Key

SQGVTSILTDRAAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCON

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-methyl-carbamic acid tert-butyl ester (4.50 g, 14.0 mmol) in dichloromethane (40 mL) was treated with methylhydrazine (0.78 mL, 14.7 mmol) and the reaction mixture was stirred 6 h at ambient temperature. Diethyl ether (80 mL) was added and the heterogeneous solution was allowed to stand overnight. The precipitate was removed by filtration and was washed with ether (80 mL). The filtrate was further concentrated and the resultant precipitate was filtered and the second filtrate concentrated to afford (2-Aminooxy-ethyl)-methyl-carbamic acid tert-butyl ester (2.83 g) as a viscous oil: 1H NMR (400 MHz, CDCl3) δ 3.73 (t, J=5.2 Hz, 2H), 5.45 (br s, NH2), 3.46 and 3.42 (br s, 2H), 2.86 br s, 3H), 1.25 (br s, 9H); MS (APCI+)=191.1.
Name
[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold solution of tert-butyl[2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl]methylcarbamate (4.3 g, 13=mmol) in CH2Cl2/MeOH (8:2, 90 mL) was added methylhydrazine (3.2 mL, 60 mmol) dropwise. The stirred reaction mixture was allowed to warm to ambient temperature. After 1.5 h, the reaction mixture was concentrated under reduced pressure. To the residue was added CH2Cl2 (35 mL) and the resulting white solid was collected by vacuum filtration. The filtrate was concentrated and purified by column chromatography (silica gel, 50:50 hexanes/EtOAc to 35:65 hexanes/EtOAc) to afford tert-butyl[2-(aminooxy)ethyl]methylcarbamate (2.3 g, 90%) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 1.46 (9H, s), 1.82-1.98 (1H, m), 2.88 (3H, br s), 3.44-3.46 (2H, m), 3.74 (2H, t, J=5.3 Hz), 5.44-5.77 (2H, m).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl[2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl]methylcarbamate
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
90 mL
Type
solvent
Reaction Step One

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